1-Phenyl-2-(tributyl-lambda~5~-phosphanylidene)ethan-1-one
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Overview
Description
1-Phenyl-2-(tributyl-lambda~5~-phosphanylidene)ethan-1-one is a chemical compound known for its unique structure and properties It belongs to the class of phosphanylidene compounds, which are characterized by the presence of a phosphorus atom double-bonded to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(tributyl-lambda~5~-phosphanylidene)ethan-1-one typically involves the reaction of a phosphine with a carbonyl compound. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. The reaction conditions usually involve the use of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other phosphanylidene-forming reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(tributyl-lambda~5~-phosphanylidene)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-(tributyl-lambda~5~-phosphanylidene)ethan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(tributyl-lambda~5~-phosphanylidene)ethan-1-one involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various electrophiles, while the phenyl group can participate in aromatic substitution reactions. The compound’s reactivity is influenced by the electronic properties of the substituents on the phenyl ring and the phosphorus atom .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one: Similar structure but with triphenyl groups instead of tributyl groups.
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one: Similar structure but with a propanone backbone instead of ethanone.
Uniqueness
1-Phenyl-2-(tributyl-lambda~5~-phosphanylidene)ethan-1-one is unique due to the presence of tributyl groups, which can influence its solubility, reactivity, and interactions with other molecules. The specific arrangement of these groups can lead to distinct chemical and physical properties compared to similar compounds .
Properties
CAS No. |
109463-50-5 |
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Molecular Formula |
C20H33OP |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-phenyl-2-(tributyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C20H33OP/c1-4-7-15-22(16-8-5-2,17-9-6-3)18-20(21)19-13-11-10-12-14-19/h10-14,18H,4-9,15-17H2,1-3H3 |
InChI Key |
KPWOCKBBULOCFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=CC(=O)C1=CC=CC=C1)(CCCC)CCCC |
Origin of Product |
United States |
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